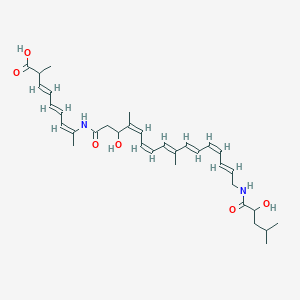

Bacillaene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bacillaene is a polyene antibiotic obtained from Bacillus subtilis 168 that is active against a broad spectrum of bacteria. It is notoriously unstable. It has a role as an antimicrobial agent, an antibacterial agent and a bacterial metabolite. It is an enamine, a secondary alcohol, a polyketide, a polyene antibiotic and a monocarboxylic acid amide.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Antibiotic Activity

Bacillaene has been shown to inhibit prokaryotic protein synthesis effectively, making it a potent bacteriostatic agent against a wide range of bacteria. In vitro studies indicate that it is particularly effective against both Gram-positive and Gram-negative bacteria, including strains of Escherichia coli and Klebsiella pneumoniae . The antibiotic's ability to target prokaryotic cells without affecting eukaryotic cells positions it as a valuable alternative to traditional antibiotics, especially in an era of rising antibiotic resistance .

Case Study: Inhibition of Campylobacter jejuni Biofilms

Recent research demonstrated that this compound mediates the inhibitory effects of Bacillus subtilis on Campylobacter jejuni biofilms. This study revealed that this compound significantly reduces the adhesion of C. jejuni to surfaces and interferes with biofilm formation, suggesting its potential application in food safety and animal production .

Agricultural Applications

Biocontrol Agent

this compound's antimicrobial properties make it an attractive candidate for use as a biocontrol agent in agriculture. Its ability to suppress pathogenic bacteria can help protect crops from bacterial diseases while promoting healthy plant growth. The use of this compound in agricultural practices could reduce reliance on chemical pesticides, contributing to more sustainable farming methods .

Food Safety

Natural Preservative

The application of this compound as a natural preservative is gaining attention due to its efficacy against foodborne pathogens. Its ability to inhibit bacterial growth can enhance food safety by preventing contamination and spoilage. Research into the use of this compound in food preservation is still emerging but shows promise for developing safer food products .

Medicinal Potential

Anticancer Properties

Emerging studies suggest that this compound may have anticancer properties, although this area requires further investigation. The compound's unique mechanism of action against bacterial protein synthesis may also extend to cancerous cells, opening avenues for novel therapeutic approaches .

Summary Table of this compound Applications

Análisis De Reacciones Químicas

Biosynthetic Assembly via Modular Enzymatic Reactions

The bacillaene skeleton is constructed by a trans-acyltransferase (AT) polyketide synthase–non-ribosomal peptide synthetase (PKS-NRPS) megacomplex. Critical enzymatic steps include:

Notably, module skipping occurs in PksM, bypassing a nonfunctional elongation step, while split modules in PksJ–PksL and PksL–PksM separate reduction and dehydration steps .

Oxidative and Photolytic Decomposition Pathways

This compound’s conjugated polyene-enamine scaffold undergoes rapid degradation under ambient conditions:

Key triggers and products:

-

Light/Oxygen Sensitivity : Conjugated hexaene moiety initiates photooxidative cleavage, forming fragmented aldehydes .

-

Thermal Rearrangement : 4′,5′-cis double bonds isomerize to trans (triggering a "domino effect"), confirmed by:

| NMR Parameter | 4′,5′-cis (δ ppm) | 4′,5′-trans (δ ppm) |

|---|---|---|

| ¹H (H-4′) | 5.72 | 5.68 |

| ¹³C (C-4′) | 139.2 | 138.9 |

| ¹H (H-5′) | 5.65 | 5.61 |

This isomerization precedes full decomposition, with 14′,15′-dihydrothis compound identified as a stable intermediate .

Stereochemical Isomerization in Solution

Natural this compound exists as a mixture of stereoisomers due to dynamic double-bond rearrangements:

| Isomer | Double-Bond Position | Configuration | Relative Abundance |

|---|---|---|---|

| 1 | C6′–C7′ | trans | 42% |

| 2 | C12′–C13′ | trans | 58% |

ROESY/NOESY analyses reveal through-space interactions between H-3′ (δ 4.54) and C-17′ (δ 11.1), stabilizing the trans configuration .

Synthetic Modifications for Stabilization

Chemical interventions to enhance stability focus on:

Propiedades

Fórmula molecular |

C34H48N2O6 |

|---|---|

Peso molecular |

580.8 g/mol |

Nombre IUPAC |

(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid |

InChI |

InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21- |

Clave InChI |

KDQMRYTZELJKOB-MAHROAIDSA-N |

SMILES isomérico |

CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O |

SMILES canónico |

CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O |

Sinónimos |

bacillaene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.